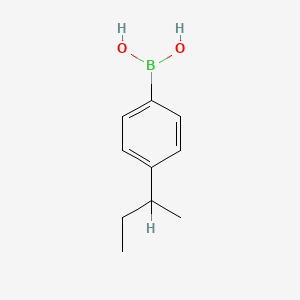

4-sec-Butylphenylboronic acid

Description

Properties

IUPAC Name |

(4-butan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSPURIZKQPJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395101 | |

| Record name | [4-(Butan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-56-8 | |

| Record name | B-[4-(1-Methylpropyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-sec-Butylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-sec-butylphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. This document outlines a detailed synthetic protocol, methods for characterization, and relevant applications.

Introduction

This compound (CAS No. 850568-56-8) is an organoboron compound that belongs to the extensive family of arylboronic acids.[1] These compounds are of significant interest due to their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl systems prevalent in many biologically active molecules. The sec-butyl substituent on the phenyl ring provides unique steric and electronic properties that can influence the reactivity of the boronic acid and the physicochemical properties of the resulting products, such as solubility and metabolic stability.

Synthesis of this compound

The most common and efficient method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This section details a robust protocol for the preparation of this compound starting from 1-bromo-4-(sec-butyl)benzene.

Synthesis Pathway

The synthesis proceeds in two main steps: the formation of the Grignard reagent from 1-bromo-4-(sec-butyl)benzene, followed by its reaction with trimethyl borate and subsequent hydrolysis.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1-Bromo-4-(sec-butyl)benzene | 39220-69-4 | 213.11 | 1.0 |

| Magnesium turnings | 7439-95-4 | 24.31 | 1.2 |

| Iodine | 7553-56-2 | 253.81 | catalytic |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |

| Trimethyl borate | 121-43-7 | 103.91 | 1.5 |

| Hydrochloric acid (2 M aqueous) | 7647-01-0 | 36.46 | - |

| Diethyl ether | 60-29-7 | 74.12 | - |

| Saturated aqueous sodium chloride | 7647-14-5 | 58.44 | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromo-4-(sec-butyl)benzene (1.0 eq.) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

-

-

Borylation and Hydrolysis:

-

The Grignard solution is cooled to room temperature and then further cooled to -78 °C using a dry ice/acetone bath.

-

A solution of trimethyl borate (1.5 eq.) in anhydrous THF is added dropwise to the cold Grignard reagent with vigorous stirring. The temperature should be maintained below -70 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is then quenched by carefully pouring the mixture into a beaker containing crushed ice and 2 M aqueous hydrochloric acid.

-

The mixture is stirred for 30 minutes to an hour until two clear layers are formed.

-

-

Work-up and Purification:

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to afford a white to off-white solid.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected results.

Physical Properties

| Property | Value |

| CAS Number | 850568-56-8[1] |

| Molecular Formula | C₁₀H₁₅BO₂[1] |

| Molecular Weight | 178.04 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in a similar range to the n-butyl isomer (91-97 °C)[2], but requires experimental verification. |

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with its isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (δ, ppm):

-

~7.8-8.2 (d, 2H, Ar-H ortho to B(OH)₂)

-

~7.2-7.4 (d, 2H, Ar-H meta to B(OH)₂)

-

~4.5-5.5 (br s, 2H, B(OH)₂)

-

~2.6-2.8 (sextet, 1H, -CH(CH₃)CH₂CH₃)

-

~1.5-1.7 (m, 2H, -CH₂CH₃)

-

~1.2-1.3 (d, 3H, -CH(CH₃))

-

~0.8-0.9 (t, 3H, -CH₂CH₃)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (δ, ppm):

-

~145-150 (Ar-C attached to sec-butyl)

-

~135-138 (Ar-CH ortho to B(OH)₂)

-

~128-130 (Ar-CH meta to B(OH)₂)

-

~130-135 (Ar-C attached to B, often broad or not observed)

-

~40-45 (-CH(CH₃)CH₂CH₃)

-

~30-35 (-CH₂CH₃)

-

~20-25 (-CH(CH₃))

-

~10-15 (-CH₂CH₃)

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is a common technique. Boronic acids can sometimes be challenging to analyze by MS due to the formation of cyclic trimers (boroxines).

-

Expected m/z:

-

[M-H]⁻: 177.10

-

[M+Na]⁺: 201.10

-

The observation of ions corresponding to the boroxine anhydride is also possible.

-

Analytical Workflow

A typical workflow for the analysis and characterization of the synthesized product is outlined below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-sec-Butylphenylboronic Acid

A Note on Data Availability: Publicly available experimental data for the specific isomer, 4-sec-butylphenylboronic acid, is limited. This guide provides a comprehensive overview of the anticipated physical and chemical properties based on the known characteristics of closely related isomers, namely 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid. Furthermore, it offers generalized experimental protocols and workflows applicable to the synthesis and characterization of this class of compounds.

Core Physical and Chemical Properties

Table 1: Comparative Physical and Chemical Properties of Butylphenylboronic Acid Isomers

| Property | 4-n-Butylphenylboronic Acid | 4-tert-Butylphenylboronic Acid | This compound (Predicted) |

| CAS Number | 145240-28-4[1][2] | 123324-71-0[3][4][5] | Not Found |

| Molecular Formula | C₁₀H₁₅BO₂[1][2] | C₁₀H₁₅BO₂[3][5] | C₁₀H₁₅BO₂ |

| Molecular Weight | 178.04 g/mol [1][2][5][6] | 178.04 g/mol [3][5][6] | 178.04 g/mol |

| Melting Point | 91-97 °C[1][2] | 191-196 °C[7][8][9] | Expected to be between the n-butyl and tert-butyl isomers. |

| Boiling Point | Not Found | 296.7 °C at 760 mmHg[7] | Not Found |

| Appearance | White to orange crystalline powder[1] | White to off-white crystalline powder[7][8] | Expected to be a white to off-white solid. |

| Solubility | Soluble in organic solvents. | Soluble in methanol.[3] | Expected to be soluble in organic solvents like methanol, THF, and DMSO. |

Chemical Reactivity and Applications

Arylboronic acids are renowned for their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in research and drug development would be as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of a biaryl linkage by coupling the arylboronic acid with an aryl halide or triflate.[10]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are generalized procedures for the synthesis and characterization of arylboronic acids that would be applicable.

General Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[11]

Characterization Methods

NMR spectroscopy is a crucial technique for the structural elucidation of arylboronic acids. It's important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[11] To obtain sharp, well-resolved spectra, it is often recommended to run the NMR in a coordinating solvent like DMSO-d₆ or to convert the boronic acid to a boronate ester.[12]

-

¹H NMR: Expected signals would include aromatic protons in the region of 7-8 ppm, the methine proton of the sec-butyl group, the methylene protons, and the terminal methyl groups. The protons on the hydroxyl groups of the boronic acid may appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would appear in the downfield region, while the aliphatic carbons of the sec-butyl group would be found in the upfield region.

-

¹¹B NMR: This technique is particularly useful for boron-containing compounds and would show a characteristic signal for the boronic acid.

Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the molecular weight of arylboronic acids.[13] The analysis can provide the mass of the parent molecule as well as fragmentation patterns that can aid in structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14][15]

Reversed-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of arylboronic acids.[16] A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The use of a mass spectrometry (MS) compatible mobile phase, such as one containing formic acid, would allow for LC-MS analysis.[17]

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets for related arylboronic acids, the following general precautions should be observed:[18][19]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from oxidizing agents and moisture. Arylboronic acids can be hygroscopic.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

This technical guide provides a foundational understanding of the anticipated properties and experimental considerations for this compound, drawing upon data from closely related compounds and general principles of organic chemistry. Researchers working with this specific compound should perform their own comprehensive characterization and safety assessments.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]

- 3. CAS RN 123324-71-0 | Fisher Scientific [fishersci.com]

- 4. 123324-71-0|(4-(tert-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. usbio.net [usbio.net]

- 6. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 9. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]

- 10. byjus.com [byjus.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. reddit.com [reddit.com]

- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

4-sec-Butylphenylboronic acid CAS number and molecular structure

An In-depth Technical Guide to 4-Butylphenylboronic Acid Isomers

Introduction

Phenylboronic acids are a class of organic compounds with the general formula R-B(OH)₂. They are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The butyl-substituted isomers, in particular, offer unique properties that are leveraged in drug discovery, agrochemicals, and materials science. The nature of the butyl isomer (n-butyl, sec-butyl, or tert-butyl) can influence the steric and electronic properties of the molecule, affecting its reactivity and the properties of the resulting products.

Molecular Structure and Identification

The key identifiers and structural representations for 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are detailed below.

Table 1: Chemical Identification of 4-Butylphenylboronic Acid Isomers

| Property | 4-n-Butylphenylboronic acid | 4-tert-Butylphenylboronic acid |

| Molecular Structure | CH₃(CH₂)₃C₆H₄B(OH)₂ | (CH₃)₃CC₆H₄B(OH)₂[1] |

| CAS Number | 145240-28-4 | 123324-71-0[1][2] |

| Molecular Formula | C₁₀H₁₅BO₂ | C₁₀H₁₅BO₂[2] |

| Molecular Weight | 178.04 g/mol | 178.04 g/mol [1][2] |

| IUPAC Name | (4-Butylphenyl)boronic acid | (4-tert-butylphenyl)boronic acid[3] |

| Synonyms | 4-Butylbenzeneboronic acid | 4-(tert-Butyl)phenylboronic acid, p-tert-Butylbenzeneboronic acid[1][3] |

Physicochemical Properties

The physical and chemical properties of these isomers are summarized in the following table, providing a basis for their handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data of 4-Butylphenylboronic Acid Isomers

| Property | 4-n-Butylphenylboronic acid | 4-tert-Butylphenylboronic acid |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[4] |

| Melting Point | 91-97 °C | 191-196 °C[1][4] |

| Boiling Point | Not available | 296.7 °C at 760 mmHg[4] |

| Density | Not available | 1.02 g/cm³[4] |

| Purity | ≥95% | ≥95.0%[1] |

Applications in Research and Development

Both 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are pivotal reagents in modern organic synthesis and medicinal chemistry.

Key Applications:

-

Suzuki-Miyaura Cross-Coupling Reactions : These compounds are fundamental building blocks for creating biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[4][5][6] The choice of isomer can influence the steric hindrance around the reaction center, thereby affecting reaction kinetics and product yields.

-

Pharmaceutical Development : Boron-containing compounds are of growing interest in medicinal chemistry.[7] These boronic acid derivatives serve as intermediates in the synthesis of complex, biologically active molecules, including potential anti-cancer agents and antibiotics like tetracycline derivatives.[5][8][9] The butyl group can enhance lipophilicity, which may improve the pharmacokinetic properties of a drug candidate.

-

Material Science : The boronic acid functional group allows for the formation of dynamic covalent bonds, which is useful in the creation of advanced materials such as polymers and nanomaterials with enhanced properties.[5]

-

Bioconjugation and Sensors : The ability of boronic acids to form stable complexes with diols makes them valuable in the development of biosensors and for attaching biomolecules to surfaces.[5][6]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 4-butylphenylboronic acid isomer is provided below. This protocol serves as a starting point and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

1. Reaction Setup:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the 4-butylphenylboronic acid isomer (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL).

2. Reaction Execution:

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Conclusion

4-n-Butylphenylboronic acid and 4-tert-butylphenylboronic acid are valuable and versatile reagents in organic chemistry. Their utility in the synthesis of complex molecules makes them indispensable tools for researchers in drug discovery and materials science. While detailed information on 4-sec-butylphenylboronic acid is sparse, the well-documented properties and applications of the n-butyl and tert-butyl isomers provide a strong foundation for their continued use in innovative research and development.

References

- 1. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]

- 2. CAS RN 123324-71-0 | Fisher Scientific [fishersci.com]

- 3. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

Stability and Storage of 4-sec-Butylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-sec-butylphenylboronic acid. It details potential degradation pathways and outlines experimental protocols for robust stability assessment, crucial for ensuring the quality, efficacy, and safety of this versatile reagent in research and drug development.

Core Stability Profile and Recommended Storage

This compound, like many arylboronic acids, is a crystalline solid that is relatively stable when handled and stored correctly. However, it is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, moisture, light, and the presence of oxidizing agents.

Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool environment. Refrigeration (2-8 °C) is often advised for long-term storage to minimize the rate of potential degradation reactions. Some suppliers even recommend storage at -20 °C.

-

Moisture: Keep in a tightly sealed container in a dry place. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines), and the presence of excess moisture can facilitate hydrolysis of these anhydrides back to the boronic acid or potentially lead to other degradation pathways.

-

Light: Store in a dark place, protected from light. Exposure to UV or visible light can induce photochemical degradation.

-

Atmosphere: For optimal stability, especially for long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

-

Incompatibilities: Store away from strong oxidizing agents.

Potential Degradation Pathways

The primary degradation pathways for this compound include the formation of boroxines (anhydrides), oxidation, and protodeboronation. Understanding these pathways is critical for developing stability-indicating analytical methods and for interpreting stability data.

-

Boroxine Formation: This is a common reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2] While this is not strictly a degradation to an impurity, the presence of varying amounts of the anhydride can affect the effective concentration and reactivity of the boronic acid.[2]

-

Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of the corresponding phenol (4-sec-butylphenol) and boric acid. This process can be accelerated by heat, light, and the presence of oxidizing agents.

-

Protodeboronation: This is a degradation pathway where the carbon-boron bond is cleaved, resulting in the replacement of the boronic acid group with a hydrogen atom to form sec-butylbenzene.[3][4] This reaction can be catalyzed by acidic or basic conditions.[3]

Caption: Key degradation pathways of this compound.

Quantitative Stability Data

Specific quantitative stability data for this compound under various stress conditions is not extensively available in peer-reviewed literature. To obtain such data, forced degradation studies are necessary. The following tables are templates for summarizing quantitative data from such studies.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Parameters | Observation | % Degradation | Major Degradants Identified |

| Thermal | 60°C for 4 weeks | White powder | ||

| Photostability | ICH Q1B Option 2 | White powder | ||

| Humidity | 25°C / 92.5% RH for 4 weeks | White powder | ||

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Solution | ||

| Base Hydrolysis | 0.1 M NaOH at RT for 24h | Solution | ||

| Oxidation | 3% H₂O₂ at RT for 24h | Solution |

Table 2: Recommended Storage Conditions and Shelf-Life (Example)

| Storage Condition | Temperature | Humidity | Light | Shelf-Life (Projected) |

| Long-Term | 2-8°C | < 40% RH | Protected from light | > 24 months |

| Accelerated | 25°C | 60% RH | Protected from light | 6 months |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. These include forced degradation studies and analysis using stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[5][6]

Objective: To generate degradation products of this compound under various stress conditions.

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. For solid-state studies, use the neat compound.

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Store at 60°C for 24 hours. Neutralize a portion of the sample before analysis.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Store at room temperature for 24 hours. Neutralize a portion of the sample before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample at 60°C for 4 weeks. Also, prepare a solution and store it at 60°C for 24 hours.

-

Photostability Testing: Expose the solid sample to light according to ICH Q1B guidelines.[7][8] This involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Use a control sample protected from light.

Stability-Indicating UPLC-MS Method

A validated stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop a UPLC-MS method for the quantitative analysis of this compound and its degradation products.

Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions (A starting point for method development):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 5-10 minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes to be evaluated.

-

Scan Mode: Full scan for identification of degradation products and Multiple Reaction Monitoring (MRM) for quantification.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Quantitative NMR (qNMR) Analysis

¹¹B and ¹H NMR can be used as powerful tools for the quantitative analysis of boronic acids and their degradation products, particularly for distinguishing between the boronic acid and its boroxine anhydride.[9][10]

Objective: To quantify the amount of this compound and its boroxine in a sample.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

-

Sample Preparation: Accurately weigh the this compound sample and an internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

-

¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. The chemical shift will be indicative of the boron species (sp² hybridized boronic acid vs. sp³ hybridized borate esters or boroxine).

-

Data Analysis: Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum to calculate the purity of the this compound. The ratio of the boronic acid to the boroxine can be determined from the integration of their respective signals in the ¹¹B NMR spectrum.

Caption: A typical workflow for assessing the stability of a chemical substance.

Conclusion

While this compound is a relatively stable compound, its integrity can be compromised by exposure to heat, light, moisture, and oxidizing conditions. Proper storage in a cool, dark, and dry environment, preferably under an inert atmosphere, is essential to ensure its long-term stability and performance in sensitive applications. The potential for degradation through boroxine formation, oxidation, and protodeboronation necessitates the use of validated, stability-indicating analytical methods for quality control. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly assess the stability of this compound and to establish appropriate handling and storage procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ICH Q1B for Photostability Testing: Ensuring Drug Safety – StabilityStudies.in [stabilitystudies.in]

- 8. ema.europa.eu [ema.europa.eu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

Spectral Analysis of 4-sec-Butylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-sec-Butylphenylboronic acid (CAS No. 850568-56-8). Due to the limited availability of directly published experimental spectra for this specific isomer, this document leverages data from structurally similar analogs, including 4-tert-butylphenylboronic acid and 4-n-butylphenylboronic acid, to predict and interpret the spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.8 - 8.2 | d | 2H | Ar-H (ortho to -B(OH)₂) | Expected to be a doublet due to coupling with meta protons. |

| ~ 7.2 - 7.4 | d | 2H | Ar-H (meta to -B(OH)₂) | Expected to be a doublet due to coupling with ortho protons. |

| ~ 4.5 - 5.5 | br s | 2H | B(OH )₂ | Broad singlet, chemical shift can vary with concentration and solvent. |

| ~ 2.6 - 2.8 | m | 1H | -CH (CH₃)(CH₂CH₃) | Sextet or multiplet due to coupling with adjacent methyl and methylene protons. |

| ~ 1.5 - 1.7 | m | 2H | -CH₂CH ₃ | Quintet or multiplet. |

| ~ 1.2 - 1.3 | d | 3H | -CH(CH ₃)(CH₂CH₃) | Doublet due to coupling with the methine proton. |

| ~ 0.8 - 0.9 | t | 3H | -CH₂CH ₃ | Triplet due to coupling with the methylene protons. |

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 145 - 150 | Ar-C -CH- | Quaternary carbon attached to the sec-butyl group. |

| ~ 135 - 138 | Ar-C H (ortho to -B(OH)₂) | |

| ~ 128 - 130 | Ar-C H (meta to -B(OH)₂) | |

| ~ 130 - 135 | Ar-C -B(OH)₂ | Quaternary carbon attached to the boronic acid group. Signal may be broad or unobserved. |

| ~ 40 - 45 | -C H(CH₃)(CH₂CH₃) | |

| ~ 30 - 35 | -C H₂(CH₃) | |

| ~ 20 - 25 | -CH(C H₃)(CH₂CH₃) | |

| ~ 10 - 15 | -CH₂C H₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3200 - 3600 | O-H stretch (B-OH) | Strong, Broad |

| ~ 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| ~ 1600, 1480 | C=C stretch (aromatic) | Medium-Weak |

| ~ 1300 - 1400 | B-O stretch | Strong |

| ~ 1000 - 1100 | B-C stretch | Medium |

| ~ 840 | C-H bend (para-disubstituted) | Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 178.12 | [M]⁺ | Molecular ion peak. |

| 160.11 | [M - H₂O]⁺ | Loss of one water molecule. |

| 142.10 | [M - 2H₂O]⁺ | Loss of two water molecules. |

| 121.09 | [M - C₄H₉]⁺ | Loss of the sec-butyl group. |

Note: Boronic acids are prone to dehydration and the formation of cyclic anhydrides (boroxines), which may be observed in the mass spectrum at higher m/z values.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

The Boronic Acid Moiety in 4-sec-Butylphenylboronic Acid: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylphenylboronic acid is an important organoboron compound utilized in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. The reactivity of the boronic acid group is central to its synthetic utility, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth analysis of the reactivity of the boronic acid moiety in this compound, focusing on its application in key organic reactions. The document is intended for researchers, scientists, and drug development professionals who wish to understand and apply the unique chemical properties of this reagent.

Core Reactivity Principles

The reactivity of the boronic acid group (-B(OH)₂) in this compound is governed by the electrophilic nature of the boron atom and its ability to undergo transmetalation with transition metal catalysts. The sec-butyl group, being an electron-donating alkyl group, has a modest electronic influence on the phenyl ring, which in turn affects the reactivity of the boronic acid.

Key Reactions and Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] this compound is an excellent substrate for these reactions, enabling the synthesis of a wide range of biaryl compounds.

Reaction Scheme:

Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for the transmetalation step.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The yield of Suzuki-Miyaura couplings with 4-alkylphenylboronic acids is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partner. While specific comprehensive data for this compound is dispersed, the following table provides representative yields for the coupling of similar alkyl-substituted phenylboronic acids with various aryl halides.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | n-Butylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [2] |

| 4-Chlorotoluene | n-Butylphenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 88 | [2] |

| 1-Iodonaphthalene | n-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 6 | 92 | [3] |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 85 | [4] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [5] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.

-

Catalyst Addition: Under a positive pressure of the inert gas, add dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂], 0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.[4][5][6]

Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling an organoboron reagent with an amine or an alcohol.[7][8] This reaction is catalyzed by copper complexes and can often be performed under mild conditions, open to the air.[9][10]

Reaction Scheme:

Catalytic Cycle:

The proposed mechanism involves the formation of a copper(II)-amido or -alkoxo complex, followed by transmetalation with the boronic acid. A subsequent reductive elimination from a Cu(III) intermediate, formed by oxidation, yields the final product and regenerates the active copper catalyst.[8][9]

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling:

Yields for the Chan-Lam coupling are dependent on the nucleophilicity of the amine or alcohol, as well as the reaction conditions. The following table provides representative data for the coupling of arylboronic acids with various N-H and O-H containing compounds.

| Amine/Phenol | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | Moderate | [11] |

| 4-Methoxyphenol | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 48 | Good | [10] |

| Imidazole | Phenylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ (10) | - | MeCN | RT | 12 | Good | [11] |

| 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ (100) | DIPEA | DMSO | 120°C | 24 | Moderate | [9] |

| Phenol | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 48 | Moderate | [11] |

Experimental Protocol: Chan-Lam Coupling of this compound with Aniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).

-

Solvent and Base Addition: Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) and pyridine (2.0 mmol, 2.0 equiv).

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[9][11]

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines.[12][13] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.

Reaction Scheme:

Reaction Workflow:

The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the aryl group from the boronic acid.

Caption: Logical workflow of the Petasis multicomponent reaction.

Protodeboronation

Protodeboronation is a common side reaction of organoboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[8] This process is often pH-dependent and can be accelerated under both acidic and basic conditions. For simple arylboronic acids, the reaction is generally slow at neutral pH.[8] The electron-donating sec-butyl group is expected to slightly stabilize the C-B bond against protodeboronation compared to electron-withdrawing groups.

Reaction Scheme:

The rate of protodeboronation is highly dependent on the pH of the medium, with different mechanisms operating in acidic and basic conditions.[16][17]

Conclusion

This compound is a versatile reagent with a rich and synthetically valuable reactivity profile centered around the boronic acid moiety. Its participation in powerful bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an indispensable tool in modern organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its reactivity, including potential side reactions such as protodeboronation, is crucial for its effective application in the laboratory. This guide provides a foundational understanding of these key aspects, offering both qualitative and quantitative insights to aid researchers in their synthetic endeavors.

References

- 1. Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Chan-Lam Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Petasis reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Petasis Reaction [organic-chemistry.org]

- 16. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 17. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Potential of Butylphenylboronic Acids: A Technical Guide to 4-sec-Butylphenylboronic Acid and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility as building blocks, particularly in palladium-catalyzed cross-coupling reactions. The introduction of an alkyl substituent, such as a butyl group, onto the phenyl ring can significantly modulate the steric and electronic properties of the molecule. This, in turn, influences the reactivity and selectivity of its subsequent transformations and can impact the pharmacokinetic profile of derivative compounds in medicinal chemistry. This guide focuses on the potential derivatives of 4-sec-butylphenylboronic acid, a less-documented isomer compared to its tert-butyl counterpart. Due to the limited specific literature on the sec-butyl isomer, this guide will draw parallels from the well-studied 4-tert-butylphenylboronic acid to provide a comprehensive overview of the synthesis, applications, and potential biological significance of this class of compounds.

Boronic acids and their derivatives have garnered significant interest in medicinal chemistry, with several compounds entering clinical trials and receiving FDA approval.[1][2] Their utility stems from their unique ability to form reversible covalent bonds with diols and their role as key intermediates in the synthesis of complex organic molecules.[1][3]

Synthesis of Butylphenylboronic Acid Derivatives

The primary route to synthesizing derivatives of this compound is through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, iodide, or chloride) or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, PCy₃, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) and any necessary ligand.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).

-

Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C). Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Typical Range/Value | Notes |

| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | 2 - 5 mol% | The choice of catalyst and ligand can significantly impact reaction efficiency.[5] |

| Base | 2.0 - 3.0 equivalents | Common bases include carbonates and phosphates. The choice of base can be critical for success.[6] |

| Solvent | 5 - 10 mL per mmol of aryl halide | Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.[6] |

| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the coupling partners.[6] |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the endpoint.[6] |

A study on the synthesis of 4-tert-butylphenylboronic acid from 4-tert-butylbromobenzene reported a reaction yield of 72.8%.[7] It is expected that the synthesis of this compound would proceed via a similar pathway with comparable efficiency.

Potential Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are of significant interest to the pharmaceutical industry. The butylphenyl moiety can be found in a variety of biologically active molecules. For instance, 4-tert-butylphenylboronic acid is a known building block in the synthesis of tetracycline derivatives, a class of antibiotics.[7]

The sec-butyl group, being chiral, introduces the possibility of creating stereoisomers, which can have distinct biological activities and pharmacokinetic profiles. This is a crucial consideration in modern drug design. Boronic acid derivatives themselves can exhibit biological activity, acting as inhibitors for various enzymes, most notably serine proteases.[3]

Visualizing Key Processes

To better understand the chemical transformations and experimental procedures involved, the following diagrams have been generated using the DOT language.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 8. CN115521325A - Boronic acid derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 4-sec-Butylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the utilization of 4-sec-butylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile organoboron compound serves as a key building block in the synthesis of substituted biaryl molecules, which are of significant interest in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems.[1][2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate.[1] This methodology is favored for its relatively mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[3][4][5] The sec-butyl group on the phenylboronic acid introduces a degree of steric hindrance that may necessitate optimized reaction conditions for efficient coupling.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]

-

Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center. The base is crucial for the activation of the boronic acid.[1]

-

Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction parameters for Suzuki-Miyaura couplings involving arylboronic acids, with a focus on conditions suitable for potentially sterically hindered substrates like this compound. These are starting points and may require optimization for specific substrate combinations.

Table 1: Comparison of Palladium Catalysts and Ligands

| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including sterically hindered ones. | 1-2 |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | 1-5 |

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 1-3 |

Table 2: Comparison of Bases and Solvents

| Base | Solvent(s) | Key Properties |

| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promoting high reaction rates. |

| Cs₂CO₃ | Dioxane, THF, DMF | Strong base, can accelerate slow reactions, particularly with hindered substrates. |

| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O | A common and cost-effective base, suitable for a wide range of couplings. |

| Na₂CO₃ | Toluene/Ethanol/H₂O | Mild and effective base, often used in aqueous solvent mixtures. |

Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure for the Synthesis of 4-sec-Butyl-Substituted Biphenyls

This protocol is a generalized procedure and may require optimization for specific experimental setups.[6]

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or aryl iodide, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-sec-butyl-substituted biphenyl.

Protocol 2: Specific Example for the Synthesis of 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl

The following is an adapted, representative procedure based on the synthesis of similar biphenyl compounds.[7]

Materials:

-

1-Bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol)

-

4-(tert-butyl)phenylboronic acid (0.138 g, 0.777 mmol)

-

Potassium phosphate (K₃PO₄) (0.164 g, 0.777 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0089 g, 1.5 mol%)

-

1,4-Dioxane and Water (3:1 v/v mixture)

Procedure:

-

In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-(tert-butyl)phenylboronic acid (0.777 mmol), K₃PO₄ (0.777 mmol), and Pd(PPh₃)₄ (1.5 mol%).

-

Add the 1,4-dioxane and water mixture (1:3 v/v ratio).

-

Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.

-

After cooling to room temperature, monitor the reaction completion by TLC.

-

Follow a standard aqueous work-up and extraction with an organic solvent.

-

Purify the crude product by column chromatography to yield the final product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for a Suzuki coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-sec-Butylphenylboronic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylphenylboronic acid is a versatile organoboron compound that serves as a critical building block in modern pharmaceutical synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the construction of complex molecular architectures, particularly the biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs). The sec-butyl group on the phenyl ring enhances the compound's lipophilicity and solubility in organic solvents, making it a valuable reagent in the synthesis of various drug candidates.[1][2]

This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in pharmaceutical research and development.

Key Applications in Pharmaceutical Synthesis

The principal application of this compound in pharmaceutical synthesis is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3][4] The synthesis of these "sartan" drugs often involves a crucial Suzuki-Miyaura coupling step to create the characteristic biphenyl core of the molecule.

1. Synthesis of Angiotensin II Receptor Blockers (ARBs):

ARBs, such as Losartan, Valsartan, and Irbesartan, function by blocking the action of angiotensin II, a potent vasoconstrictor, at its receptor (AT1).[3][5][6] The biphenyl scaffold is essential for the pharmacological activity of many sartans. This compound and its isomers can be utilized in the synthesis of the biphenyl core of these drugs.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling in the Synthesis of a SARTAN Intermediate

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide to form a key biphenyl intermediate for the synthesis of sartan-class drugs.

Reaction Scheme:

Materials:

-

Aryl halide (e.g., a substituted bromobenzonitrile, 1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, Tetrahydrofuran [THF], 5-10 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

-

Reagents for work-up and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) followed by the anhydrous, deoxygenated solvent (8 mL).

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 2 to 24 hours depending on the specific substrates and conditions.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biphenyl intermediate.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling in the synthesis of sartan intermediates, based on literature for analogous phenylboronic acids.

| Parameter | Typical Conditions | Notes |

| Aryl Halide | Substituted bromobenzonitriles, aryl triflates | Reactivity order: I > Br > OTf >> Cl.[7] |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%) | The choice of catalyst and ligand can significantly influence the reaction efficiency. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | An aqueous solution of the base is often used. The choice of base can affect the reaction rate and yield.[8] |

| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | Solvents should be anhydrous and deoxygenated. Biphasic systems are also common.[8] |

| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system.[8] |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[8] |

| Yield | 70 - 98% | Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a sartan intermediate using a Suzuki-Miyaura coupling reaction.

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathway: Mechanism of Action of Angiotensin II Receptor Blockers (ARBs)

Pharmaceuticals synthesized using this compound, such as ARBs, primarily target the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling pathway and the point of intervention for ARBs.

Caption: ARBs block the AT1 receptor, inhibiting Angiotensin II effects.

References

- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for 4-sec-Butylphenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its application is particularly prominent in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction enables the synthesis of complex biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and advanced materials. The sec-butyl group can impart desirable steric and electronic properties to the target molecules, potentially influencing their biological activity, solubility, and metabolic stability. These application notes provide an overview of the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction, and include a detailed experimental protocol for a representative transformation.

Core Applications

The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and high yields.

Key applications include:

-

Pharmaceutical Drug Discovery: The 4-sec-butylphenyl moiety is incorporated into various molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. The lipophilic nature of the sec-butyl group can enhance membrane permeability and influence binding interactions with biological targets.

-

Agrochemical Synthesis: This building block is employed in the synthesis of novel pesticides and herbicides, where the substituent on the phenyl ring can modulate the biological efficacy and environmental persistence of the active ingredients.

-

Materials Science: this compound is used in the preparation of organic light-emitting diodes (OLEDs), polymers, and other advanced materials where the tailored electronic and physical properties of the resulting aromatic structures are crucial.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organic halide or triflate. The general catalytic cycle is depicted below.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole. This protocol is based on established procedures for similar arylboronic acids and should be optimized for specific substrates and scales.[1][2]

Reaction Scheme:

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 16236-40-1 | 178.06 | 1.2 | 1.2 |

| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |

Equipment

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 213.7 mg), 4-bromoanisole (1.0 mmol, 187.0 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tricyclohexylphosphine (0.04 mmol, 11.2 mg), and potassium phosphate (2.0 mmol, 424.5 mg).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material (4-bromoanisole) is consumed. Reaction times can vary from 2 to 24 hours depending on the specific substrates.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-sec-butyl-4'-methoxybiphenyl.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for Suzuki-Miyaura coupling reactions involving arylboronic acids. The data is representative and may require optimization for specific substrates.[3][4]

| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Aryl Halide) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92[5] |

| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88[5] |

| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85[5] |

| 4-Tolylboronic acid | 4-Chloroanisole | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene | 100 | 18 | 95 |

| This compound | 4-Bromoanisole | Pd(OAc)₂/PCy₃ (2-4) | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-24 | >90 (expected) |

Biological Activity Context

While specific signaling pathways directly modulated by compounds synthesized from this compound are not extensively documented in publicly available literature, the resulting biaryl structures are of significant interest in drug discovery. The introduction of the 4-sec-butylphenyl group can influence a molecule's interaction with various biological targets. For instance, substituted biphenyls are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many biaryl compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.

-

Anti-inflammatory Effects: Substituted biphenyls can inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

-

Antimicrobial Properties: The biaryl scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal activities.

The 4-sec-butylphenyl moiety, with its specific size, shape, and lipophilicity, can be strategically employed by medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates targeting these and other biological pathways. Further research is required to elucidate the precise mechanisms of action for novel compounds synthesized using this versatile building block.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 4-sec-Butylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals